

# Early Clinical Trial Data for Pamiparib: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BGB-290**

Cat. No.: **B1191590**

[Get Quote](#)

This technical guide provides a comprehensive overview of early clinical trial data for pamiparib, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

## Mechanism of Action

Pamiparib selectively binds to and inhibits PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[\[1\]](#)[\[2\]](#) By inhibiting PARP, pamiparib leads to an accumulation of unrepaired SSBs, which can then generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[\[1\]](#) In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to genomic instability and cell death, a concept known as synthetic lethality.[\[1\]](#) Beyond catalytic inhibition, pamiparib also "traps" PARP enzymes on damaged DNA, forming PARP-DNA complexes that are highly toxic to cancer cells.[\[1\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)**Caption:** Mechanism of action of Pamiparib.

# Pharmacokinetics and Pharmacodynamics

Pamiparib is an orally bioavailable inhibitor of PARP.[\[2\]](#) Early clinical studies have characterized its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

## Pharmacokinetics

Pamiparib is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Cmax) of approximately 1-2 hours.[\[6\]](#) It exhibits a dose-dependent increase in exposure and has a half-life that supports twice-daily dosing.[\[6\]](#) Co-administration with a strong CYP3A inducer like rifampin can reduce pamiparib exposure, while a strong CYP3A inhibitor like itraconazole does not have a significant effect.[\[6\]](#)

Table 1: Single-Dose Pharmacokinetic Parameters of Pamiparib

| Parameter                               | Value       | Reference           |
|-----------------------------------------|-------------|---------------------|
| Median T <sub>max</sub> (hours)         | 1.00 - 3.05 | <a href="#">[7]</a> |
| Geometric Mean t <sub>1/2</sub> (hours) | 28.7        | <a href="#">[7]</a> |
| Apparent Clearance (CL/F)<br>(L/h)      | ~2.2        | <a href="#">[7]</a> |

## Pharmacodynamics

Preclinical studies have shown that pamiparib is a potent inhibitor of PARP1 and PARP2 with IC<sub>50</sub> values of 0.83 nM and 0.11 nM, respectively, in biochemical assays.[\[3\]](#) In cellular assays, it inhibits intracellular PARP activity with an IC<sub>50</sub> of 0.24 nM and demonstrates strong DNA-trapping activity with an EC<sub>50</sub> of 13 nM.[\[3\]\[5\]](#) In a clinical setting, a dose-dependent inhibition of poly(ADP-ribose) synthesis in peripheral blood mononuclear cells was observed, with sustained inhibition of approximately 80% at doses of 10 mg or higher.[\[6\]](#)

## Early Phase Clinical Efficacy

Early phase clinical trials have demonstrated the antitumor activity of pamiparib, particularly in patients with germline BRCA1/2-mutated ovarian cancer.

Table 2: Efficacy of Pamiparib in Germline BRCA1/2-Mutated Ovarian Cancer (NCT03333915)

| Endpoint                               | Platinum-Sensitive              | Platinum-Resistant         | Reference |
|----------------------------------------|---------------------------------|----------------------------|-----------|
|                                        | Ovarian Cancer<br>(PSOC)        | Ovarian Cancer<br>(PROC)   |           |
| Objective Response Rate (ORR)          | 64.6% (95% CI: 53.3, 74.9)      | 31.6% (95% CI: 12.6, 56.6) | [8]       |
| Disease Control Rate (DCR)             | 95.1% (95% CI: 88.0, 98.7)      | 94.7% (95% CI: 74.0, 99.9) | [8]       |
| Median Duration of Response (DoR)      | 14.5 months (95% CI: 11.1, NE)  | Not Reported               | [8]       |
| Median Progression-Free Survival (PFS) | 15.2 months (95% CI: 10.35, NE) | Not Reported               | [8]       |

NE: Not Evaluable

## Safety and Tolerability

Pamiparib has been generally well-tolerated in early clinical trials. The most common treatment-emergent adverse events (TEAEs) are manageable and consistent with the PARP inhibitor class.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Pamiparib

| Adverse Event | Frequency (Dose Escalation) | Frequency (Dose Expansion) | Reference |
|---------------|-----------------------------|----------------------------|-----------|
| Anemia        | 56.1%                       | 63.0%                      | [9]       |
| Nausea        | 54.5%                       | 49.3%                      | [9]       |
| Fatigue       | 48.5%                       | 47.9%                      | [9]       |

Dose-limiting toxicities observed in a dose-escalation study included neutropenia and decreased neutrophil count.[10]

## Experimental Protocols

### Representative Phase I/II Study Design (e.g., NCT03333915)

This study was a multicenter, open-label, Phase I/II trial designed to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of pamiparib in patients with advanced solid tumors.[4][11]

- Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of pamiparib.[12] Patients received escalating doses of pamiparib until dose-limiting toxicities were observed.[12] The starting dose was 20 mg twice daily (BID).[12]
- Phase II (Dose Expansion): This phase further evaluated the antitumor activity and safety of pamiparib at the RP2D in specific patient cohorts, such as those with platinum-sensitive or platinum-resistant ovarian cancer with germline BRCA1/2 mutations.[11] The RP2D was established at 60 mg BID.[11]

#### Key Inclusion Criteria:

- Patients with histologically or cytologically confirmed advanced or metastatic solid tumors.
- For specific cohorts, documented germline BRCA1/2 mutation.
- Adequate organ function.

#### Key Exclusion Criteria:

- Prior treatment with a PARP inhibitor.
- Untreated and/or active brain metastases.[11]

#### Assessments:

- Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.[12]

- Efficacy: Tumor response was assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
- Pharmacokinetics: Plasma samples were collected at various time points to determine pamiparib concentrations.

## Representative Phase I/II Clinical Trial Workflow for Pamiparib

[Click to download full resolution via product page](#)**Caption:** A typical workflow for a Phase I/II clinical trial of Pamiparib.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pamiparib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of pamiparib in the presence of a strong CYP3A inhibitor (itraconazole) and strong CYP3A inducer (rifampin) in patients with solid tumors: an open-label, parallel-group phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Mass Balance and Metabolite Profiling of [14C]-Pamiparib, a Poly (ADP-Ribose) Polymerase Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Efficacy, Safety and Pharmacokinetics of Pamiparib (BGB-290) in Participants With Advanced Solid Tumors [clin.larvol.com]
- 9. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Early Clinical Trial Data for Pamiparib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1191590#early-clinical-trial-data-for-pamiparib>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)